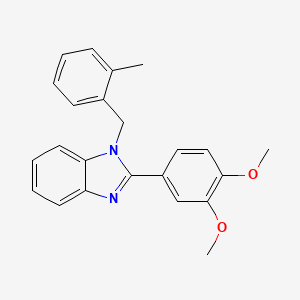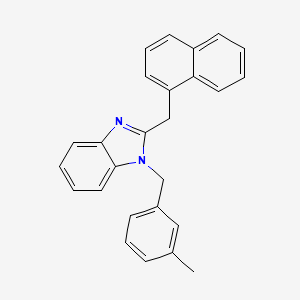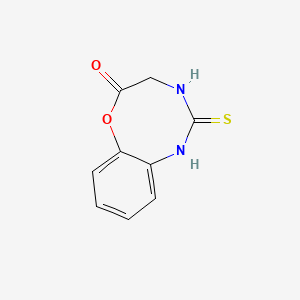
1-Ethyl-3-(2-methylphenyl)-1-(pyridin-4-ylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-3-(2-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]THIOUREA is a thiourea derivative. Thiourea compounds are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, may exhibit unique properties due to the presence of ethyl, methylphenyl, and pyridinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-3-(2-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]THIOUREA typically involves the reaction of an appropriate isothiocyanate with an amine. The general reaction can be represented as follows:
R-NH2+R’-NCS→R-NH-C(S)-NHR’
In this case, the specific reactants would be an ethylamine, a 2-methylphenyl isothiocyanate, and a pyridin-4-ylmethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or ethanol under mild conditions.
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-3-(2-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: Thiourea compounds can be oxidized to form urea derivatives.
Reduction: Reduction can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Urea derivatives.
Reduction: Corresponding amines.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
1-ETHYL-3-(2-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]THIOUREA may have applications in various fields:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly as an anti-cancer or anti-microbial agent.
Industry: Utilized in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of 1-ETHYL-3-(2-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]THIOUREA would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- 1-ETHYL-3-(2-METHYLPHENYL)THIOUREA
- 1-ETHYL-3-(PYRIDIN-4-YL)THIOUREA
- 1-ETHYL-3-(2-METHYLPHENYL)-1-(METHYL)THIOUREA
Uniqueness
1-ETHYL-3-(2-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]THIOUREA is unique due to the combination of ethyl, methylphenyl, and pyridinyl groups, which may confer distinct chemical and biological properties compared to other thiourea derivatives.
Properties
Molecular Formula |
C16H19N3S |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
1-ethyl-3-(2-methylphenyl)-1-(pyridin-4-ylmethyl)thiourea |
InChI |
InChI=1S/C16H19N3S/c1-3-19(12-14-8-10-17-11-9-14)16(20)18-15-7-5-4-6-13(15)2/h4-11H,3,12H2,1-2H3,(H,18,20) |
InChI Key |
DWLLDQSUUYITKH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=S)NC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(1H-Tetrazol-5-yl)phenoxy]acetic acid, ethyl ester](/img/structure/B11501698.png)
![5-cyclopropyl-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11501704.png)
![4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11501710.png)
![Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro[1]benzofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B11501711.png)
![3-{[4-(ethylsulfonyl)-2-nitrophenyl]sulfanyl}-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole](/img/structure/B11501713.png)
![2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-4-phenyl-1,3-thiazole](/img/structure/B11501719.png)
![N-{5-chloro-2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B11501725.png)
![1-[3-(4-chlorophenoxy)propyl]-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B11501727.png)

![1H-Pyrano[3,4-c]pyridine-5-carbonitrile, 8-butyl-3,3-dimethyl-6-(2-oxo-2-phenylethoxy)-3,4-dihydro-](/img/structure/B11501746.png)


![5-[(2-methylphenoxy)methyl]-4-phenyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11501756.png)
![2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11501759.png)
